2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride
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Overview
Description
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride is a chemical compound with the molecular formula C10H13NO It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally friendly solvents, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological activities and applications .
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride include:
- 1,2,3,4-Tetrahydroisoquinoline
- 2-Methyl-1,2,3,4-tetrahydroisoquinoline
- 5-Hydroxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the hydroxyl group at the 5-position. This unique structure can confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H14ClNO |
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Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinolin-5-ol;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-11-6-5-9-8(7-11)3-2-4-10(9)12;/h2-4,12H,5-7H2,1H3;1H |
InChI Key |
JFKUYZPVNKPWNA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C=CC=C2O.Cl |
Origin of Product |
United States |
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